molecular formula C8H9NO3 B8328354 (s)-2-Nitro-1-phenylethanol

(s)-2-Nitro-1-phenylethanol

Cat. No.: B8328354
M. Wt: 167.16 g/mol
InChI Key: XUEWIQNQPBSCOR-MRVPVSSYSA-N
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Description

(s)-2-Nitro-1-phenylethanol is an organic compound with the molecular formula C8H9NO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(s)-2-Nitro-1-phenylethanol can be synthesized through several methods. One common approach involves the nitration of styrene oxide, followed by reduction. The reaction typically uses nitric acid and a suitable solvent under controlled temperature conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Nitro-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: Converts the alcohol group to a carbonyl group.

    Reduction: Reduces the nitro group to an amine.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used in the presence of catalysts.

Major Products Formed

    Oxidation: Produces 1-phenyl-2-nitroacetone.

    Reduction: Yields 1-phenyl-2-aminoethanol.

    Substitution: Results in various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(s)-2-Nitro-1-phenylethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which (s)-2-Nitro-1-phenylethanol exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-nitropropane
  • 1-Phenyl-2-nitrobutane
  • 1-Phenyl-2-nitroethane

Uniqueness

(s)-2-Nitro-1-phenylethanol is unique due to its chiral nature, which can result in different biological activities compared to its achiral counterparts. Its specific reactivity and the ability to undergo various chemical transformations also make it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(1S)-2-nitro-1-phenylethanol

InChI

InChI=1S/C8H9NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1

InChI Key

XUEWIQNQPBSCOR-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In recent years, attention has been paid to optically active guanidine compounds as base catalysts for asymmetric nucleophilic-type reactions, a representative of which is an asymmetric aldol-type reaction. However, all of the previously known optically active guanidine compounds have central chirality as a chiral element, and it cannot be said that molecular design based on only such the central chirality is sufficient to draw the potential usefulness of such optically active guanidine compounds. As one of the reactions using an optically active guanidine compound which is constructed based on central chirality as an asymmetric base catalyst, a nitroaldol reaction is reported (Non-Patent Literature 1: Tetrahedron: Asymmetry, 1994, 5, 1393; Non-Patent Literature 2: Tetrahedron Lett., 2003, 44, 8677). The Non-Patent Literature 1 disclosed that in the aldol condensation between benzaldehyde and nitromethane, optically active guanidines having a phenethylamine skeleton as an optically active site are used as an asymmetric catalyst, and 2-nitro-1-phenylethanol is obtained in a yield of 31% and an asymmetric yield of 33% ee.
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Synthesis routes and methods II

Procedure details

A 250 mm-long tube filled with 3600 mg of pellets (72 pellets, each weighing 50 mg were used, the supported palladium being 0.85 mol % with respect to the reactive substrate) was used as a microreactor. A mixture obtained by mixing 2.1 g (20 mmol) of benzaldehyde and 1.2 g (20 mmol) of nitromethane was filled in a gas tight syringe, and the reaction was conducted at a temperature of 60° C. The flow rate was set to 2.2 ml/h and the retention time was set to 1 hour. After analyzing the resulting product by 1H-NMR, it was confirmed that the inversion rate was 18%, and the objective substance of 2-nitro-1-phenyl-ethanol was approximately obtained quantitatively.
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